2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Description
Chemical Structure: The compound 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol (molecular formula: C₁₂H₁₂F₃N₂O) consists of a phenol moiety linked to a partially saturated 1,4-diazepine ring. The diazepine ring is substituted with a trifluoromethyl (-CF₃) group at the 7-position, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)11-7-9(16-5-6-17-11)8-3-1-2-4-10(8)18/h1-4,7,17-18H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQDEGPVXPBAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417315 | |
| Record name | 2-[7-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6005-45-4 | |
| Record name | 2-[7-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol typically involves the formation of the diazepine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclocondensation of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of methanesulfonic acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diazepine ring can be reduced under hydrogenation conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized phenol derivatives, reduced diazepine compounds, and various substituted trifluoromethyl derivatives .
Scientific Research Applications
2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting or activating their functions. The diazepine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~268.25 g/mol (based on analogs in ).
- Functional Groups: Phenolic -OH, trifluoromethyl (-CF₃), and a partially saturated seven-membered heterocycle (1,4-diazepine).
- Spectral Data : Similar compounds show IR peaks for C=O (1729 cm⁻¹) , C=N (1613 cm⁻¹) , and P=O (1259 cm⁻¹) when phosphonate groups are present .
Condensation reactions of bis-enaminones with ethylenediamine to form 1,4-diazepine cores .
Phosphonylation at the 5-position of the diazepine ring, as seen in diethyl [7-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phosphonate (Yield: 72%) .
Comparison with Similar Compounds
Structural Analogues of 1,4-Diazepine Derivatives
Table 1: Key Structural and Functional Differences
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
†Based on analogous syntheses in , and 7.
Key Observations:
Trifluoromethyl vs. Difluoromethyl :
- The -CF₃ group in the target compound increases electron-withdrawing effects and metabolic stability compared to the -CF₂H group in SC059 .
- Lipophilicity : -CF₃ (LogP +0.9) contributes more to hydrophobicity than -CF₂H (LogP +0.5) .
Phenol Ring Modifications: The -OCH₃ group in SC060 improves solubility in polar solvents (e.g., ethanol, DMSO) compared to the parent phenol .
Synthetic Challenges :
Biological Activity
The compound 2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, including its pharmacological implications and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the condensation of appropriate precursors. For instance, the reaction of 2-thiophenoyltrifluoroacetone with ethylenediamine has been documented to yield related diazepine derivatives . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Pharmacological Properties
Research indicates that compounds containing the 1,4-diazepine structure exhibit a range of biological activities, including:
- Antidepressant : Diazepine derivatives have been studied for their potential to modulate neurotransmitter systems involved in mood regulation.
- Anticonvulsant : Some derivatives show efficacy in seizure models, suggesting potential use in epilepsy treatment.
- Anti-inflammatory : Certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- GABA Receptors : Many diazepines act as positive allosteric modulators at GABA_A receptors, enhancing inhibitory neurotransmission.
- Cholinergic System : Some studies suggest that related compounds may inhibit acetylcholinesterase (AChE), thus increasing acetylcholine levels and enhancing cholinergic signaling .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
In Vivo Studies
In vivo studies involving animal models have shown that derivatives of 1,4-diazepines can significantly reduce anxiety-like behaviors and improve cognitive functions. For instance:
- A study demonstrated that administration of a related diazepine improved memory retention in scopolamine-induced amnesia models .
In Vitro Studies
In vitro assays have revealed that this compound exhibits potent inhibition against AChE with an IC50 value comparable to known inhibitors like donepezil .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
